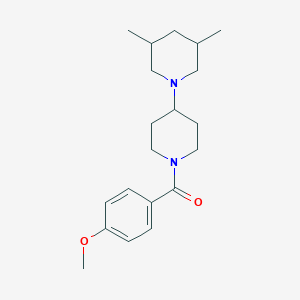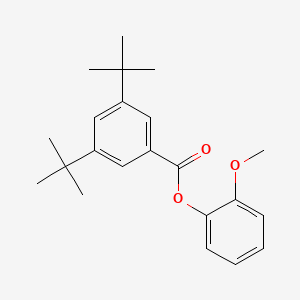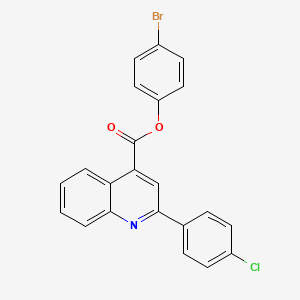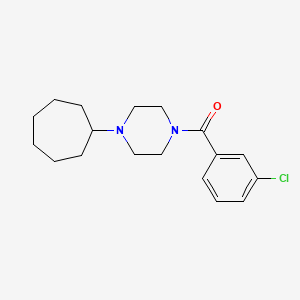![molecular formula C20H23BrN2O3 B10884120 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884120.png)
1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and an ethanone moiety linked to a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves a multi-step process:
-
Formation of the Piperazine Intermediate:
Starting Materials: 4-bromobenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Mechanism: Nucleophilic substitution where the piperazine nitrogen attacks the bromobenzyl chloride, forming the piperazine intermediate.
-
Coupling with 4-Methoxyphenoxyacetyl Chloride:
Starting Materials: The piperazine intermediate and 4-methoxyphenoxyacetyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Mechanism: Nucleophilic acyl substitution where the piperazine nitrogen attacks the carbonyl carbon of the acyl chloride, forming the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: 1-[4-(4-Hydroxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone.
Reduction: 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanol.
Substitution: 1-[4-(4-Azidobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone.
Applications De Recherche Scientifique
1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Comparison with Other Similar Compounds: 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can be compared with other piperazine derivatives:
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its biological activity.
1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone: The methyl group may affect its pharmacokinetic properties differently.
Uniqueness: The presence of the bromine atom in this compound may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
- 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone.
- 1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone.
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone.
Propriétés
Formule moléculaire |
C20H23BrN2O3 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-6-8-19(9-7-18)26-15-20(24)23-12-10-22(11-13-23)14-16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3 |
Clé InChI |
KLPXGSFSXVIZAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
methanone](/img/structure/B10884064.png)

![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10884099.png)

![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)


